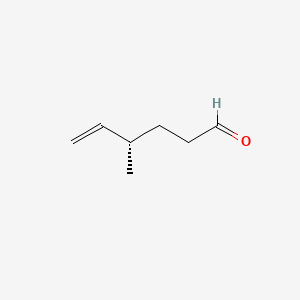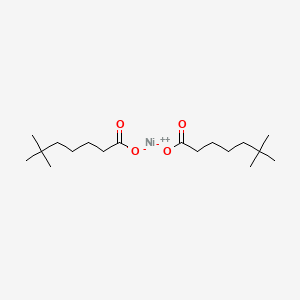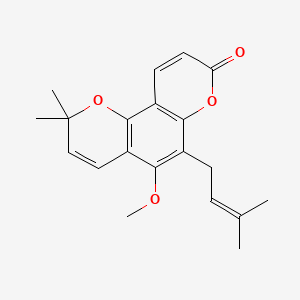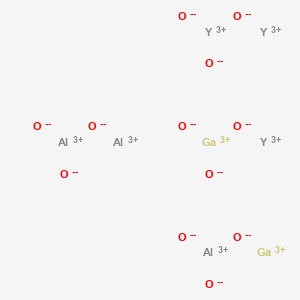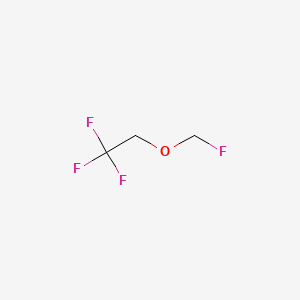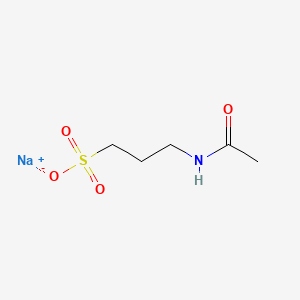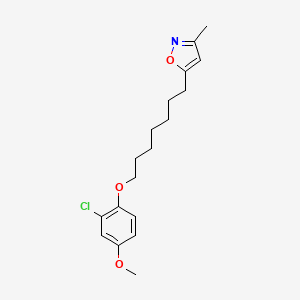
3-Methylundecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylundecanal is an organic compound with the molecular formula C12H24O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive odor, which is often described as citrusy or floral. It is used in various applications, particularly in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylundecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylundecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 3-methylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methylundecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products:
Oxidation: 3-Methylundecanoic acid
Reduction: 3-Methylundecanol
Substitution: Imines, oximes
Applications De Recherche Scientifique
3-Methylundecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is a key ingredient in perfumes, soaps, and detergents.
Mécanisme D'action
The mechanism of action of 3-Methylundecanal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are primarily olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family. The binding of this compound to these receptors activates a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain, where the odor is perceived.
Comparaison Avec Des Composés Similaires
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon instead of the third. It has a slightly different odor profile and is also used in fragrances.
3-Methylthiodecanal: Contains a sulfur atom in the chain, giving it distinct olfactory properties and applications in flavor and fragrance industries.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances, but with a different carbon chain length and aromatic ring, resulting in a different scent.
Uniqueness: 3-Methylundecanal is unique due to its specific molecular structure, which imparts a distinctive citrusy or floral odor. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
77772-06-6 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
3-methylundecanal |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3 |
Clé InChI |
SXYARAIVIPVMGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




